molecular formula C18H10N4O B11643031 10-Phenyl-1,3,4,10a-tetraaza-cyclopenta[b]fluoren-9-one

10-Phenyl-1,3,4,10a-tetraaza-cyclopenta[b]fluoren-9-one

Cat. No.: B11643031
M. Wt: 298.3 g/mol
InChI Key: LKTXLEJFOZFJKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-phenyl-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one is a heterocyclic compound that features a fused ring system incorporating indene, triazole, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-phenyl-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate indene derivatives with triazole and pyrimidine intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

10-phenyl-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

10-phenyl-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 10-phenyl-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-phenyl-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one is unique due to its specific phenyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H10N4O

Molecular Weight

298.3 g/mol

IUPAC Name

10-phenyl-11,12,14,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,12,14-heptaen-8-one

InChI

InChI=1S/C18H10N4O/c23-17-13-9-5-4-8-12(13)15-14(17)16(11-6-2-1-3-7-11)22-18(21-15)19-10-20-22/h1-10H

InChI Key

LKTXLEJFOZFJKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C5=CC=CC=C5C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.